5-Methoxymethyl-1,3,4-thiadiazole-2-thiol

Description

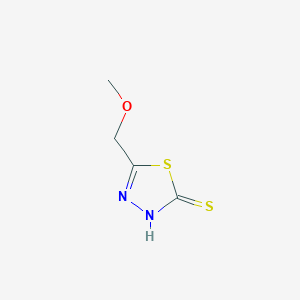

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS2/c1-7-2-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGOKGMZDMGZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374858 | |

| Record name | 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66437-18-1 | |

| Record name | 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66437-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Compounds incorporating this five-membered heterocyclic system have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[2][3] The sulfur and nitrogen heteroatoms contribute to the molecule's ability to engage in various biological interactions, making it a cornerstone for the design of novel therapeutics. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the methoxymethyl group can influence solubility and metabolic stability, and the thiol group provides a reactive handle for further functionalization.

This guide provides a detailed examination of a robust and well-established pathway for the synthesis of this compound, beginning with the preparation of the key precursor, thiocarbohydrazide.

Part 1: Synthesis of the Core Precursor - Thiocarbohydrazide

A foundational step in the synthesis of many 1,3,4-thiadiazole derivatives is the preparation of thiocarbohydrazide. This symmetrical molecule is typically synthesized through the reaction of hydrazine hydrate with carbon disulfide.[4][5]

Reaction Mechanism and Rationale

The synthesis of thiocarbohydrazide is a nucleophilic addition-elimination reaction. Hydrazine, a potent nucleophile, attacks the electrophilic carbon of carbon disulfide. A second equivalent of hydrazine then displaces a molecule of hydrogen sulfide to yield the stable thiocarbohydrazide product. The use of a catalyst such as 2-chloroethanol can optimize reaction conditions and improve yields.[6]

Experimental Protocol: Thiocarbohydrazide Synthesis

-

Materials: Hydrazine hydrate (80%), carbon disulfide, water.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, cautiously add hydrazine hydrate to water.

-

Slowly add carbon disulfide to the stirred hydrazine solution. The reaction is exothermic and will generate hydrogen sulfide gas, which must be appropriately scrubbed.

-

Once the addition is complete, heat the reaction mixture under reflux for the specified time (typically several hours) to drive the reaction to completion.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization of the thiocarbohydrazide product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Part 2: Primary Synthesis Pathway for this compound

The most direct and widely applicable method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of an appropriate acylthiocarbohydrazide intermediate. In this case, the synthesis proceeds via the reaction of thiocarbohydrazide with methoxyacetic acid, followed by an acid-catalyzed cyclization.

Overall Synthesis Pathway

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of N'-(methoxyacetyl)hydrazinecarbothiohydrazide (Intermediate)

This initial step involves the condensation of thiocarbohydrazide with methoxyacetic acid to form the key acyclic intermediate. This reaction is a standard method for producing acylhydrazides.

-

Mechanism: The carboxylic acid group of methoxyacetic acid is activated, often by conversion to an acyl chloride or through the use of a coupling agent, to facilitate nucleophilic attack by one of the terminal amino groups of thiocarbohydrazide. The subsequent loss of a water molecule yields the desired intermediate.

Step 2: Acid-Catalyzed Cyclization to this compound

The crucial ring-forming step is the intramolecular cyclization of the N'-(methoxyacetyl)hydrazinecarbothiohydrazide intermediate. This is typically achieved under strong acidic conditions.

-

Mechanism: Concentrated sulfuric acid is a common reagent for this type of cyclization.[1] It protonates the carbonyl oxygen of the methoxyacetyl group, rendering the carbonyl carbon more electrophilic. The thione sulfur then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,3,4-thiadiazole ring. The final product exists in a tautomeric equilibrium between the thiol and thione forms.

Detailed Experimental Protocol

-

Materials: Thiocarbohydrazide, methoxyacetic acid, concentrated sulfuric acid, ice.

-

Procedure:

-

Intermediate Formation: In a reaction vessel, dissolve thiocarbohydrazide in a suitable solvent. Add methoxyacetic acid to the solution. Depending on the reactivity, a coupling agent or prior conversion of the acid to an acyl chloride may be necessary to achieve a good yield. Stir the reaction mixture at room temperature or with gentle heating until the formation of the intermediate is complete, as monitored by TLC.

-

Cyclization: Cool the reaction mixture containing the intermediate in an ice bath. Slowly and carefully, add concentrated sulfuric acid to the cooled mixture. The addition is highly exothermic and should be performed with caution.

-

After the addition of sulfuric acid, allow the reaction mixture to stir at room temperature for several hours to ensure complete cyclization.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Collect the solid precipitate by filtration.

-

Wash the crude product thoroughly with cold water to remove any residual acid.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₄H₆N₂OS₂ | [8] |

| Molecular Weight | 162.23 g/mol | [8] |

| CAS Number | 66437-18-1 | [8] |

| Typical Yield | Variable, dependent on conditions | N/A |

| Melting Point | Dependent on purity | N/A |

Conclusion

The synthesis of this compound is a well-precedented process that relies on fundamental reactions in heterocyclic chemistry. By starting with the synthesis of thiocarbohydrazide and proceeding through an acylthiocarbohydrazide intermediate, a reliable and scalable route to this valuable building block is achieved. The presented pathway, grounded in established chemical principles, provides a solid foundation for researchers and drug development professionals working with this important class of compounds. The versatility of the thiol group allows for further elaboration, opening up a wide array of potential analogues for biological screening.

References

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Synthesis a Series of 2-Pyrazolideno-1,3,4-Thiadiazoline Compounds Derived from Thiocarbohydrazide [dergipark.org.tr]

- 5. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiocarbohydrazide synthesis - chemicalbook [chemicalbook.com]

- 8. This compound [oakwoodchemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocycle

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and materials chemistry, prized for its diverse biological activities and unique electronic properties. This guide focuses on a particularly intriguing derivative, 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol. As a senior application scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the fundamental physicochemical characteristics of this compound. We will explore its synthesis, delve into its structural nuances, and discuss its potential applications, grounding our claims in established scientific principles and authoritative references. This document is designed to be a practical and insightful resource for researchers aiming to harness the potential of this versatile molecule.

I. Synthesis and Molecular Architecture

Conceptual Synthesis Pathway

The most probable synthetic route involves the reaction of O-methyl thiocarbazate with carbon disulfide in the presence of an alkali. This method is a well-established procedure for creating the 1,3,4-thiadiazole-2-thione backbone.[1]

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a guideline based on established methodologies for similar compounds.[1] Optimization of reaction conditions, such as temperature and reaction time, may be necessary.

-

Formation of the Dithiocarbazate Salt:

-

Dissolve O-methyl thiocarbazate in a suitable alcohol (e.g., ethanol).

-

To this solution, add an equimolar amount of a strong base, such as potassium hydroxide, and stir until fully dissolved.

-

Cool the mixture in an ice bath and slowly add an equimolar amount of carbon disulfide dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for several hours to ensure the complete formation of the potassium dithiocarbazate intermediate.

-

-

Cyclization and Isolation:

-

After the formation of the intermediate, the reaction mixture is acidified using a mineral acid (e.g., dilute HCl) to a pH of approximately 5-6.

-

The acidification will induce the cyclization and precipitation of the product.

-

The resulting precipitate, this compound, is then collected by filtration.

-

The crude product should be washed with cold water to remove any inorganic salts.

-

Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed to obtain the purified compound.

-

II. Core Physicochemical Properties

The utility of a molecule in any application is fundamentally dictated by its physicochemical properties. Here, we present the known and predicted characteristics of this compound.

| Property | Value/Information | Source |

| CAS Number | 66437-18-1 | [2] |

| Molecular Formula | C₄H₆N₂OS₂ | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | Analogous Compounds |

| Melting Point | Not reported. Expected to be a solid at room temperature. | - |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | Analogous Compounds |

| pKa | Not experimentally determined. The thiol proton is expected to be acidic. | Analogous Compounds |

Thiol-Thione Tautomerism: A Critical Consideration

A key feature of 2-mercapto-1,3,4-thiadiazoles is the existence of thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group.[3][4][5]

Caption: Thiol-thione tautomerism in this compound.

In the solid state and in most solutions, the thione tautomer is generally the more stable and predominant form.[3] This is a crucial consideration as the reactivity and biological activity of the molecule can be influenced by the dominant tautomeric form.

III. Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While specific spectra for this compound are not publicly available, we can predict the key features based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methoxy (-OCH₃) protons, likely in the range of 3.5-4.0 ppm.

-

A singlet for the methylene (-CH₂-) protons, expected to be slightly downfield from the methoxy protons.

-

A broad singlet for the N-H proton of the thione tautomer, which can appear over a wide range and may be solvent-dependent.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals:

-

A signal for the methoxy carbon.

-

A signal for the methylene carbon.

-

Two signals for the carbons of the thiadiazole ring, with the C=S carbon of the thione tautomer appearing significantly downfield.[6]

-

Infrared (IR) Spectroscopy

The IR spectrum will be critical in identifying the dominant tautomeric form.

-

Thione Form: The presence of a strong absorption band in the region of 1200-1050 cm⁻¹ corresponding to the C=S stretching vibration would be indicative of the thione tautomer. A broad band in the 3200-3400 cm⁻¹ region would correspond to the N-H stretch.

-

Thiol Form: The thiol tautomer would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹. The absence of a strong C=S band and the presence of the S-H band would suggest the thiol form.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxymethyl side chain and cleavage of the thiadiazole ring. The molecular ion peak (M+) should be observed at m/z = 162.

IV. Potential Applications

The 1,3,4-thiadiazole nucleus is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities. While specific studies on this compound are limited, its structural features suggest potential applications in several areas.

Drug Development Intermediate

A closely related compound, 5-sulfomethyl-1,3,4-thiadiazole-2-thiol, has been patented as an intermediate in the synthesis of new semisynthetic cephalosporin antibiotics.[7] This suggests that this compound could also serve as a valuable building block in the development of novel pharmaceuticals, particularly antibiotics.

Agrochemicals

Thiadiazole derivatives are known to possess fungicidal and herbicidal properties.[8] The methoxymethyl group could potentially modulate the biological activity and selectivity of the compound, making it a candidate for agrochemical research.

Corrosion Inhibition

The presence of multiple heteroatoms (N and S) in the thiadiazole ring, along with the exocyclic sulfur atom, makes these compounds effective corrosion inhibitors for various metals.[9] The molecule can adsorb onto the metal surface, forming a protective layer.

V. Future Directions and Conclusion

This compound is a molecule with significant untapped potential. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and potential applications based on the available scientific literature. Future research should focus on:

-

Developing and optimizing a specific synthesis protocol to enable wider access to this compound for research purposes.

-

Conducting detailed experimental studies to determine its solubility in various solvents and its pKa value.

-

Acquiring and interpreting high-resolution NMR, IR, and mass spectra to definitively confirm its structure and tautomeric preference.

-

Investigating its biological activity in areas such as antibacterial, antifungal, and anticancer research.

By systematically exploring these avenues, the scientific community can fully unlock the potential of this compound and pave the way for its application in diverse fields, from medicine to materials science.

References

- 1. connectjournals.com [connectjournals.com]

- 2. This compound [oakwoodchemical.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]

- 7. US4144241A - 5-Sulfomethyl-1,3,4-thiadiazole-2-thiol - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

An In-depth Technical Guide to 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol (CAS 66437-18-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol (CAS 66437-18-1), providing a comprehensive overview for researchers and drug development professionals. While direct literature on this particular compound is sparse, this document synthesizes established principles of 1,3,4-thiadiazole chemistry to project a scientifically grounded understanding of its synthesis, chemical properties, and potential biological significance. We will explore a plausible synthetic route, predict its spectral characteristics, and discuss its potential as a lead compound in various therapeutic areas, supported by data from closely related analogues.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3] Its inherent features, such as its mesoionic character, allow it to cross cellular membranes and engage with biological macromolecules.[3][4] The inclusion of the sulfur atom and the -N=C-S- moiety are often credited for the diverse biological activities observed in its derivatives.[5]

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable array of pharmacological properties, including:

The versatility of the 1,3,4-thiadiazole ring, particularly its amenability to substitution at the 2- and 5-positions, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide will now focus on the synthesis and projected characteristics of the 5-methoxymethyl substituted derivative.

Synthesis of this compound

The most common and effective method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of a potassium dithiocarbazate intermediate.[12] This approach is a robust and widely applicable strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be logically proposed as a two-step process, starting from readily available materials.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methoxyacetic Acid Hydrazide

-

To a solution of methyl methoxyacetate (1 equivalent) in methanol, add hydrazine hydrate (2 equivalents) slowly.[13]

-

Reflux the reaction mixture for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[13]

-

Azeotropically remove residual water with toluene to yield methoxyacetic acid hydrazide as a solid.[13]

Step 2: Synthesis of this compound

-

Dissolve methoxyacetic acid hydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

-

To this solution, add carbon disulfide (1.5 equivalents) dropwise while stirring in an ice bath.[14]

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, during which the potassium dithiocarbazate salt will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Dissolve the potassium dithiocarbazate salt in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

The resulting precipitate of this compound is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Physicochemical Properties and Spectral Characterization

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₆N₂OS₂ |

| Molecular Weight | 162.23 g/mol |

| Appearance | Likely a white to off-white or pale yellow solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

| Tautomerism | Exists in equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state and in polar solvents.[15] |

Predicted Spectroscopic Data

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy: Based on data for similar structures, the following proton signals are anticipated (in DMSO-d₆):[16][17]

-

A singlet around 3.3-3.5 ppm corresponding to the methoxy (-OCH₃) protons.

-

A singlet around 4.5-4.7 ppm for the methylene (-CH₂-) protons.

-

A broad singlet at a downfield chemical shift (typically >13 ppm) for the thiol/thione (SH/NH) proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The expected carbon signals are (in DMSO-d₆):[18][19][20]

-

A signal around 58-60 ppm for the methoxy (-OCH₃) carbon.

-

A signal around 70-75 ppm for the methylene (-CH₂-) carbon.

-

Two downfield signals for the thiadiazole ring carbons (C2 and C5) in the range of 150-180 ppm.[19]

Infrared (IR) Spectroscopy: Key vibrational bands would include:[21][22][23]

-

A broad band in the region of 3100-2900 cm⁻¹ corresponding to the N-H stretch of the thione tautomer.

-

C-H stretching vibrations for the methoxymethyl group around 2950-2850 cm⁻¹.

-

A C=N stretching vibration characteristic of the thiadiazole ring around 1600-1620 cm⁻¹.[21][22]

-

A C=S (thione) stretching band around 1350-1300 cm⁻¹.

-

C-S stretching vibrations for the thiadiazole ring at lower wavenumbers.[21][22]

Potential Biological Activities and Therapeutic Applications

The 1,3,4-thiadiazole-2-thiol scaffold is a well-established pharmacophore. The introduction of a methoxymethyl group at the 5-position can influence the compound's lipophilicity, hydrogen bonding capacity, and overall steric profile, thereby modulating its biological activity.

Antimicrobial Activity

A significant body of research highlights the potent antimicrobial properties of 1,3,4-thiadiazole derivatives.[6][7][8][9] These compounds have shown activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the thiol group is often crucial for this activity.

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a prominent feature in many compounds with demonstrated anticancer activity.[1][2][3][4][10] Several mechanisms of action have been proposed for their cytotoxic effects:

-

Interference with DNA replication: The thiadiazole ring can act as a bioisostere of pyrimidine, a key component of nucleic acids, thereby disrupting DNA synthesis.[1][4]

-

Enzyme inhibition: These compounds can target and inhibit various kinases and other enzymes that are crucial for cancer cell proliferation and survival.[2]

-

Induction of apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death in cancer cells.[2]

The methoxymethyl substituent in this compound may enhance its interaction with specific biological targets and improve its pharmacokinetic profile, making it a promising candidate for further investigation in oncology.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound, a structured biological evaluation workflow is recommended.

Caption: A systematic workflow for the biological evaluation of this compound.

Conclusion

This compound represents a promising, yet underexplored, molecule within the esteemed class of 1,3,4-thiadiazole derivatives. Based on a strong foundation of established synthetic methodologies and the well-documented biological activities of its analogues, this compound warrants further investigation. Its projected ease of synthesis and the potential for potent antimicrobial and anticancer activities make it an attractive target for academic and industrial research in the quest for novel therapeutic agents. This guide provides a comprehensive, albeit predictive, framework to stimulate and direct future research into this intriguing molecule.

References

- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 2. bepls.com [bepls.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. connectjournals.com [connectjournals.com]

- 13. METHOXYACETIC ACID HYDRAZIDE | 20605-41-8 [chemicalbook.com]

- 14. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | C3H4N2S2 | CID 1810203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Mercapto-5-methyl-1,3,4-thiadiazole(29490-19-5) 1H NMR [m.chemicalbook.com]

- 18. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 22. sid.ir [sid.ir]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol

This document provides a comprehensive technical overview of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in various scientific disciplines. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Profile

This compound is a distinct organic molecule featuring a five-membered 1,3,4-thiadiazole ring. This heterocyclic core is functionalized with a methoxymethyl group at the 5-position and a thiol group at the 2-position, which can exist in tautomeric equilibrium with its thione form.

Key Identifiers and Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂OS₂ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| CAS Number | 66437-18-1 | [1][2][3][4] |

| SMILES | S=C1SC(COC)=NN1 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, its structure lends itself to established synthetic routes for the 1,3,4-thiadiazole-2-thiol scaffold.

Conceptual Synthesis Pathway

The most common and versatile method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of dithiocarbazate derivatives.[5] A plausible pathway for the target molecule would start from methoxyacetyl chloride, as illustrated below.

Caption: Conceptual synthesis of this compound.

Protocol Explanation:

-

Hydrazide Formation: Methoxyacetyl chloride is reacted with hydrazine hydrate to form the corresponding methoxyacetyl hydrazide. This is a standard nucleophilic acyl substitution reaction.

-

Dithiocarbazate Salt Synthesis: The resulting hydrazide is then treated with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (KOH), to yield the potassium salt of 3-(methoxyacetyl)dithiocarbazate.[5]

-

Acid-Catalyzed Cyclization: The dithiocarbazate intermediate is cyclized under acidic conditions (e.g., using concentrated sulfuric acid). The acid catalyzes the intramolecular dehydration and ring closure to form the stable 1,3,4-thiadiazole ring, yielding the final product.[5]

This general methodology is a cornerstone in the synthesis of a wide array of 5-substituted 1,3,4-thiadiazole-2-thiones.[5]

Potential Applications and Fields of Research

The 1,3,4-thiadiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[5] While specific applications for the methoxymethyl derivative are not well-documented, its structural analogs have shown significant promise in several areas.

-

Pharmaceutical Development: Derivatives of 1,3,4-thiadiazole are investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[5][6] The thiol and N-N moieties of the ring are effective metal-binding groups, making them of interest as potential enzyme inhibitors.[5]

-

Agrochemicals: Certain 5-substituted-1,3,4-thiadiazole-2-thiol derivatives, such as 5-methylthio-1,3,4-thiadiazole-2-thiol, are utilized as potent fungicides in agricultural applications.[6] This suggests a potential avenue of investigation for the methoxymethyl analog.

-

Materials Science: The ability of the thiadiazole-thiol scaffold to coordinate with metal ions has led to its use in developing anti-corrosion agents, where it forms a protective layer on metal surfaces.[7] Additionally, these compounds have been explored as components in specialty polymers and coatings.[6]

Safety, Handling, and Toxicology

Specific toxicological data for this compound has not been fully investigated. However, data from structurally similar compounds, such as 5-methyl-1,3,4-thiadiazole-2-thiol and 5-methylthio-1,3,4-thiadiazole-2-thiol, provide a basis for recommended handling procedures. These analogs are typically classified as irritants.

General Safety Precautions

Based on analogous compounds, the following hazards should be assumed:

-

Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Causes skin and serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Recommended Laboratory Workflow for Safe Handling:

Caption: Recommended workflow for safe handling of thiadiazole derivatives.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a heterocyclic compound with a well-defined molecular formula and weight. While detailed experimental data for this specific molecule is sparse, its structural relationship to a well-studied class of thiadiazoles provides a strong foundation for predicting its chemical behavior, potential synthetic routes, and likely biological and material properties. The 1,3,4-thiadiazole-2-thiol scaffold is a versatile building block, and the addition of the methoxymethyl group offers a unique combination of polarity and reactivity for further functionalization. This guide serves as a foundational resource for scientists looking to explore the potential of this and related compounds in their research endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. 66437-18-1 this compound [chemsigma.com]

- 5. connectjournals.com [connectjournals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

biological activity of 1,3,4-thiadiazole derivatives

An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus is a pharmacologically significant scaffold due to its versatile biological activities. This guide provides a comprehensive technical overview of the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of 1,3,4-thiadiazole derivatives. We delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the evaluation of these biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the 1,3,4-thiadiazole core.

Introduction to the 1,3,4-Thiadiazole Scaffold

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This scaffold is a common feature in a variety of medicinal agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The unique electronic structure of the 1,3,4-thiadiazole ring allows it to act as a hydrogen bond acceptor and to participate in various non-covalent interactions with biological targets.[3] Furthermore, its mesoionic character facilitates crossing cellular membranes, enhancing bioavailability.[4][5]

Physicochemical Properties and Pharmacokinetic Profile

The 1,3,4-thiadiazole ring is aromatic and electron-deficient, which contributes to its metabolic stability.[3][6] Derivatives of this scaffold often exhibit good oral absorption and appropriate lipophilicity for drug-like properties.[2][5] The sulfur atom in the ring can improve the liposolubility of the molecule, which is beneficial for its interaction with biological targets.[7]

General Synthesis Routes

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents such as carboxylic acids, acid chlorides, or aldehydes in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid.[8][9]

Caption: General synthesis of 1,3,4-thiadiazole derivatives.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][2]

Mechanism of Action

The antimicrobial action of 1,3,4-thiadiazoles is often attributed to their ability to inhibit essential microbial enzymes or to disrupt cell wall synthesis. The N-C-S linkage in the thiadiazole ring is considered a key toxophore responsible for its antimicrobial effects.[3] Some derivatives have been shown to interfere with microbial DNA replication and protein synthesis.

Antibacterial Activity

Numerous studies have reported the potent antibacterial activity of 1,3,4-thiadiazole derivatives against a range of Gram-positive and Gram-negative bacteria.[1][10] The substitution pattern on the thiadiazole ring significantly influences the antibacterial potency.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Tetranorlabdane derivatives | Bacillus polymyxa | 2.5 | [1] |

| Benzimidazole conjugates | Staphylococcus aureus | - | [1] |

| Schiff bases | Staphylococcus aureus | 4-16 | [11] |

Antifungal Activity

Many 1,3,4-thiadiazole derivatives have also demonstrated significant antifungal activity against various fungal strains, including Candida albicans.[3][10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to screen for the antimicrobial activity of new compounds.

1. Preparation of Media and Inoculum:

- Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.

- Pour the sterile agar into petri dishes and allow it to solidify.

- Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

- Evenly spread the inoculum over the surface of the agar plates.

2. Well Preparation and Compound Application:

- Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

- Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.

- Add a specific volume of the compound solution into each well.

- Use a standard antibiotic as a positive control and the solvent as a negative control.

3. Incubation and Measurement:

- Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

- Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a promising framework for the development of novel anticancer agents.[4][6] Derivatives have shown cytotoxicity against various cancer cell lines.[12][13]

Mechanisms of Action

The anticancer activity of 1,3,4-thiadiazole derivatives is multifaceted and can involve:

-

Enzyme Inhibition: Inhibition of protein kinases such as tyrosine kinases, which are crucial for cancer cell signaling and proliferation.[6]

-

Apoptosis Induction: Triggering programmed cell death in cancer cells.[6][8]

-

DNA Interaction: Some derivatives can interfere with DNA replication and transcription by inhibiting enzymes like DNA polymerase and helicases.[6]

Caption: Anticancer mechanisms of 1,3,4-thiadiazole derivatives.

In Vitro Cytotoxicity Data

The anticancer potency of 1,3,4-thiadiazole derivatives is typically evaluated using in vitro cytotoxicity assays, with results expressed as IC50 values.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Nitrothiazole-bearing | K562 (Leukemia) | 7.4 (Abl kinase) | [7] |

| Phenyl-substituted | MDA-MB-231 (Breast) | - | [13] |

| Cinnamic acid hybrids | MCF-7 (Breast) | 0.28 µg/mL | [13] |

Structure-Activity Relationship (SAR) for Anticancer Activity

The nature and position of substituents on the 1,3,4-thiadiazole ring are critical for anticancer activity.[14]

-

Positions C2 and C5: Aromatic or heteroaromatic rings at these positions are often found in active compounds.

-

Phenyl Ring Substituents: Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) on a phenyl ring attached to the thiadiazole core can modulate anticancer potency.[14]

-

Amine Substituents: For 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent on the amino group plays a crucial role in their anticancer effects.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding:

- Culture cancer cells in a suitable medium and harvest them at logarithmic growth phase.

- Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

- Prepare serial dilutions of the test compounds in the culture medium.

- Remove the old medium from the wells and add the medium containing the test compounds.

- Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

- Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

- Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[15][16]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[17] Some derivatives may also act through other anti-inflammatory pathways.

In Vivo Efficacy Data

The anti-inflammatory activity of 1,3,4-thiadiazole derivatives is commonly evaluated in animal models, such as the carrageenan-induced paw edema test in rats.[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

1. Animal Acclimatization and Grouping:

- Acclimatize rats (e.g., Wistar or Sprague-Dawley) to the laboratory conditions for at least one week.

- Divide the animals into groups (e.g., control, standard, and test groups).

2. Compound Administration:

- Administer the test compounds orally or intraperitoneally at different doses.

- Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the standard group and the vehicle to the control group.

3. Induction of Inflammation:

- After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume of carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

- Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

- Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticonvulsant agents.[18][19]

Mechanism of Action

The anticonvulsant activity of 1,3,4-thiadiazoles is often associated with their ability to modulate the GABAergic system.[18][19] They may enhance the action of GABA, the primary inhibitory neurotransmitter in the brain, by interacting with GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of neurons, thus preventing excessive neuronal firing.[18][19] Some derivatives also act as carbonic anhydrase inhibitors, which can contribute to their anticonvulsant effects.[20][21]

In Vivo Efficacy Data

The anticonvulsant potential of these compounds is typically assessed using standard animal models such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[19][21]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

1. Animal Preparation and Compound Administration:

- Use mice or rats for the experiment.

- Administer the test compounds at various doses, a standard anticonvulsant drug (e.g., phenytoin), and the vehicle to different groups of animals.

2. Induction of Seizure:

- At the time of peak effect of the compound, deliver a high-frequency electrical stimulus (e.g., 50-60 Hz) through corneal or ear-clip electrodes for a short duration (e.g., 0.2 seconds).

3. Observation and Evaluation:

- Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

- Protection is defined as the abolition of the tonic hind limb extension.

- Determine the median effective dose (ED50) of the compound.

Other Biological Activities

In addition to the activities discussed above, 1,3,4-thiadiazole derivatives have also shown potential as:

Future Perspectives and Challenges

The 1,3,4-thiadiazole scaffold continues to be a highly attractive platform for the design of new therapeutic agents. Future research should focus on:

-

Lead Optimization: Synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

Clinical Development: Advancing promising candidates into preclinical and clinical trials.

A key challenge is to design derivatives with high target specificity to minimize off-target effects and potential toxicity.

References

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]

- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. bepls.com [bepls.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thaiscience.info [thaiscience.info]

- 17. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 20. 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents | Semantic Scholar [semanticscholar.org]

- 21. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. japsonline.com [japsonline.com]

- 24. arjonline.org [arjonline.org]

A Spectroscopic Investigation of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol: A Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxymethyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a methoxymethyl group at the 5-position and a thiol group at the 2-position imparts specific physicochemical characteristics that can influence the molecule's biological target interactions and pharmacokinetic profile.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

A crucial aspect to consider when analyzing this compound is the potential for tautomerism. The molecule can exist in equilibrium between the thiol form and the thione form (5-methoxymethyl-1,3,4-thiadiazolidine-2-thione). The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing. Spectroscopic analysis, particularly NMR and IR, can provide evidence for the dominant tautomeric form in a given environment. It has been observed that in solvents like dimethylsulfoxide (DMSO), the thione tautomer is often favored for similar 1,3,4-thiadiazole derivatives.[1][2]

Molecular Structure and Tautomerism

The structural framework of this compound and its thione tautomer is depicted below. Understanding this equilibrium is fundamental to interpreting the spectroscopic data.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can influence the chemical shifts and the observed tautomeric form.

-

Instrumental Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | Broad Singlet | 1H | N-H (Thione) or S-H (Thiol) |

| ~4.80 | Singlet | 2H | -CH₂- |

| ~3.40 | Singlet | 3H | -OCH₃ |

Interpretation:

-

N-H/S-H Proton: The proton attached to the nitrogen or sulfur will be highly deshielded and appear as a broad singlet at a very downfield chemical shift. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. The exact chemical shift is highly dependent on concentration and temperature.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a sharp singlet. The downfield shift is due to the electronegativity of the adjacent oxygen and the thiadiazole ring.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are also equivalent and will give rise to a sharp singlet.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumental Parameters: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=S (Thione) |

| ~165 | C-5 (Thiadiazole) |

| ~70 | -CH₂- |

| ~58 | -OCH₃ |

Interpretation:

-

Thione Carbon (C=S): The carbon of the C=S bond in the thione tautomer is expected to be significantly downfield, typically in the range of 180-190 ppm. The observation of a peak in this region would be strong evidence for the predominance of the thione form.

-

Thiadiazole Ring Carbon (C-5): The carbon atom at position 5 of the thiadiazole ring, bonded to the methoxymethyl group, will also be downfield due to its position in the heterocyclic aromatic ring.

-

Methylene Carbon (-CH₂-): The methylene carbon will appear at an intermediate chemical shift.

-

Methoxy Carbon (-OCH₃): The methoxy carbon will be the most upfield of the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Instrumental Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2900 | Medium | N-H Stretch (Thione) |

| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~2600 - 2500 | Weak | S-H Stretch (Thiol) |

| ~1600 - 1500 | Strong | C=N Stretch |

| ~1300 - 1200 | Strong | C=S Stretch |

| ~1100 | Strong | C-O Stretch |

Interpretation:

-

N-H vs. S-H Stretch: The presence of a broad band in the 3100-2900 cm⁻¹ region would suggest the predominance of the thione tautomer. Conversely, a weak absorption around 2600-2500 cm⁻¹ would indicate the presence of the thiol form. It is possible for both bands to be present if both tautomers are in equilibrium.

-

C=N and C=S Stretches: Strong absorptions corresponding to the C=N and C=S stretching vibrations are characteristic of the thiadiazole ring and the thione functional group, respectively.

-

C-O Stretch: A strong band around 1100 cm⁻¹ is indicative of the C-O ether linkage in the methoxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will typically lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectral Data (EI):

| m/z | Possible Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 131 | [M - OCH₃]⁺ |

| 117 | [M - CH₂OCH₃]⁺ |

| 85 | [C₂H₂N₂S]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak corresponding to the molecular weight of the compound (162 g/mol ) should be observed. Its intensity will depend on the stability of the molecule under the ionization conditions.

-

Fragmentation Pattern: The molecule is expected to fragment through the loss of the methoxy group (-OCH₃) or the entire methoxymethyl group (-CH₂OCH₃). Further fragmentation of the thiadiazole ring can also occur.

Caption: Plausible EI fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The interplay of these techniques allows for an unambiguous assignment of its chemical structure and offers insights into its tautomeric behavior. The data and interpretations presented in this guide serve as a foundational reference for researchers working with this and structurally related compounds, facilitating the advancement of drug discovery and development programs.

References

The Emerging Potential of 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol in Medicinal Chemistry: A Technical Guide

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities. This technical guide delves into the prospective applications of a specific, yet underexplored derivative: 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol. While direct empirical data for this compound is nascent, a wealth of information on structurally analogous 5-substituted-1,3,4-thiadiazole-2-thiols allows for robust extrapolation of its potential therapeutic value. This document will synthesize existing knowledge on the synthesis, structure-activity relationships (SAR), and mechanisms of action of this chemical class to forecast the most promising avenues of investigation for this compound in drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic and structural features, including its ability to act as a hydrogen bond acceptor and its rigid, planar conformation, make it an ideal pharmacophore for interacting with a variety of biological targets.[1] The 2,5-disubstituted 1,3,4-thiadiazole framework, in particular, has been a fertile ground for the development of novel therapeutic agents. The thiol group at the 2-position is a key functional handle for further chemical modification and is often crucial for biological activity. The substituent at the 5-position plays a dominant role in modulating the pharmacological profile of these derivatives.[2] This guide will focus on the potential impact of a methoxymethyl group at this critical position.

Synthesis of this compound: A Proposed Route

A common and efficient method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of dithiocarbazates derived from carboxylic acid hydrazides.[3] For the synthesis of this compound, a plausible route would commence with methoxyacetic acid.

References

A Legacy of Discovery: The Emergence and Evolution of the 1,3,4-Thiadiazole Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its journey from a 19th-century chemical curiosity to a "privileged scaffold" in contemporary drug design is a compelling narrative of scientific inquiry, synthetic innovation, and biological discovery. This guide provides a technical exploration of the history and development of 1,3,4-thiadiazole compounds, offering insights into the foundational chemistry and landmark discoveries that have cemented their importance in science.

The Dawn of a Heterocycle: Initial Discovery and Synthesis

The story of the 1,3,4-thiadiazole ring begins in the fertile ground of late 19th-century organic chemistry, a period marked by the exploration of hydrazine derivatives. The first documented description of the 1,3,4-thiadiazole ring system is attributed to the influential chemist Emil Fischer in 1882.[1][2] This discovery was not an isolated event but rather a part of the broader investigation into the rich chemistry of newly available precursors like hydrazine and phenylhydrazine.

Early synthetic work, notably advanced by M. Busch and his contemporaries, quickly established the cyclization of thiosemicarbazides as a robust and reliable route to this novel heterocyclic system.[1] This foundational methodology, involving the reaction of a thiosemicarbazide with a suitable cyclizing agent, proved remarkably versatile and remains a staple in the synthesis of 1,3,4-thiadiazoles today.[1][3]

The classical methods often involved strong acids or dehydrating agents to facilitate the intramolecular cyclization. A general representation of this core reaction, which laid the groundwork for countless future derivatives, is outlined below.

This protocol describes a representative classical synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole, a common and crucial intermediate.

Objective: To synthesize a 5-aryl-1,3,4-thiadiazol-2-amine derivative from an aromatic carboxylic acid and thiosemicarbazide.

Methodology:

-

Activation: A mixture of an aromatic carboxylic acid (1.0 equivalent) and a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃) is stirred at room temperature for approximately 20 minutes. This step activates the carboxylic acid for subsequent reaction.

-

Addition: Thiosemicarbazide (1.0 equivalent) is carefully added to the activated mixture.

-

Cyclization (Heating): The resulting mixture is heated, typically at 80–90 °C, for one hour with continuous stirring. This promotes the condensation and intramolecular cyclization to form the thiadiazole ring.[3]

-

Hydrolysis & Workup: The reaction mixture is cooled in an ice bath, and water is added cautiously to quench the excess POCl₃. The suspension is then refluxed for approximately 4 hours to ensure complete hydrolysis and ring formation.[3]

-

Neutralization & Isolation: After cooling, the solution is basified to a pH of ~8 using a strong base (e.g., 50% sodium hydroxide solution). This precipitates the amine product, which is then collected by filtration, washed, and can be further purified by recrystallization.[3]

This fundamental approach, with its many variations, unlocked the door to a vast chemical space, allowing early chemists to explore the basic properties of this new heterocyclic family.

From Curiosity to Clinic: The Rise of a Pharmacophore

For several decades, the 1,3,4-thiadiazole ring remained primarily of academic interest. Its transition into the realm of medicinal chemistry was catalyzed by the broader "sulfa drug" revolution. The true watershed moment came with the discovery of Acetazolamide in the 1940s by Mann and Keilin.[4] Marketed as Diamox, Acetazolamide, a potent inhibitor of the enzyme carbonic anhydrase, was developed at Lederle Laboratories (now part of Pfizer) and became the first non-mercurial diuretic.[5][6]

The clinical success of Acetazolamide was a paradigm shift. It demonstrated that the 1,3,4-thiadiazole ring was not just a stable chemical entity but a powerful pharmacophore capable of eliciting significant biological responses.[7] This discovery triggered an explosion of research into related sulfonamide derivatives and other substituted thiadiazoles.[6][8]

| Property | Significance in Drug Design |

| Aromaticity & Stability | The ring's strong aromatic character confers high in vivo stability, reducing metabolic degradation and contributing to a generally low toxicity profile for many derivatives.[6][9] |

| Bioisosterism | The thiadiazole ring is a well-established bioisostere of other chemical groups, notably the pyrimidine ring (a core component of nucleic acids) and the thiazole moiety.[10][11] This allows it to mimic endogenous structures and interfere with biological pathways.[11] |

| Hydrogen Bonding Capacity | The two nitrogen atoms act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzyme active sites and receptors. |

| Lipophilicity | The presence of the sulfur atom generally enhances the lipophilicity of molecules, which can improve their ability to cross biological membranes.[2] |

| Rigid Linker | The planar, five-membered ring serves as a rigid scaffold, holding appended functional groups in a defined spatial orientation for optimal target binding. |

The discovery of Acetazolamide's mechanism of action—inhibiting carbonic anhydrase—provided a clear biochemical target and rationale for further drug design.[12][13] It established the 2-sulfonamido-1,3,4-thiadiazole moiety as a critical component for achieving this inhibition.

A Scaffold of Immense Versatility: Diversification of Applications

Following the success of Acetazolamide, the scientific community recognized the immense potential of the 1,3,4-thiadiazole core. The subsequent decades saw a systematic exploration of its derivatives, revealing a remarkable spectrum of biological activities.[14][15] This diversification transformed the scaffold from a component of diuretics to a key player in numerous therapeutic areas.

-

Antimicrobial Agents: Early on, derivatives were investigated as antibacterial agents, often incorporating the classic sulfonamide moiety.[6] More recent work has produced potent antibacterial, antifungal, and antiviral compounds.[10][16]

-

Anticancer Agents: The role of 1,3,4-thiadiazole as a bioisostere of pyrimidine makes it a prime candidate for interfering with DNA replication and other processes critical to cancer cell proliferation.[11] Numerous derivatives have been developed that exhibit significant antitumor properties by targeting various enzymes and signaling pathways.[3][17][18]

-

Central Nervous System (CNS) Agents: The scaffold has been incorporated into molecules with anticonvulsant, antidepressant, and anxiolytic effects.[16][19]

-

Agrochemicals and Materials Science: The utility of the 1,3,4-thiadiazole ring extends beyond medicine. Its derivatives have found important applications in agriculture as herbicides, fungicides, and insecticides.[20][21] In materials science, they are used as corrosion inhibitors, metal complexing agents, and components of optically active materials.[21]

This wide range of applications underscores the "privileged" nature of the scaffold, signifying its ability to interact with a wide variety of biological targets and serve as a robust foundation for chemical modification.

Conclusion and Future Perspectives

From its initial synthesis by Emil Fischer, the 1,3,4-thiadiazole ring has evolved into one of the most significant heterocyclic scaffolds in chemical and pharmaceutical science. Its history is a testament to the power of foundational synthetic chemistry and the profound impact that a single key discovery, like that of Acetazolamide, can have on the trajectory of research. The unique combination of physicochemical properties—stability, aromaticity, and versatile binding capabilities—has ensured its enduring relevance.

For today's researchers, the 1,3,4-thiadiazole scaffold continues to be a fertile ground for innovation. Modern synthetic methodologies, including microwave-assisted and multi-component reactions, are enabling the rapid generation of complex libraries for high-throughput screening. As our understanding of disease biology deepens, the proven versatility of this scaffold ensures it will remain a vital tool in the development of the next generation of therapeutics, materials, and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

- 4. Acetazolamide: Old drug, new evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetazolamide | drug | Britannica [britannica.com]

- 6. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1,3,4-Thiadiazole: Significance and symbolism [wisdomlib.org]

- 21. lifechemicals.com [lifechemicals.com]

Methodological & Application

Synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide details a robust and efficient protocol for the preparation of the title compound via the acid-catalyzed cyclization of thiosemicarbazide and methoxyacetic acid. We delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into reaction optimization and product characterization.

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied due to their diverse pharmacological activities.[1][3] The presence of the amino group at the 2-position and the potential for various substituents at the 5-position allows for the generation of large libraries of compounds for drug discovery programs. These compounds have shown promise as antibacterial, antifungal, antiviral, antitubercular, and anticancer agents.[1][3][4] The methoxymethyl substituent at the 5-position in the title compound introduces a flexible, polar side chain that can influence its pharmacokinetic and pharmacodynamic properties.

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly and efficiently achieved through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[5] This method is versatile and generally provides good yields of the desired products.

Reaction Mechanism and Scientific Rationale

The synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole proceeds via an acid-catalyzed condensation and cyclization of thiosemicarbazide and methoxyacetic acid. The reaction mechanism, illustrated below, can be rationalized as follows:

-

Activation of the Carboxylic Acid: In a strong acid medium, the carbonyl oxygen of methoxyacetic acid is protonated, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal amino group of thiosemicarbazide, acting as a nucleophile, attacks the activated carbonyl carbon of methoxyacetic acid.

-

Dehydration: A molecule of water is eliminated from the tetrahedral intermediate to form an acylthiosemicarbazide intermediate.

-

Intramolecular Cyclization: The sulfur atom of the acylthiosemicarbazide then acts as a nucleophile, attacking the carbon of the imine-like intermediate, leading to the formation of a five-membered ring.

-

Final Dehydration: A second molecule of water is eliminated to afford the stable, aromatic 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole.

The use of a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid is crucial for driving the reaction towards the formation of the thiadiazole ring by facilitating the two dehydration steps.[6][7] Acidic conditions are known to favor the formation of 1,3,4-thiadiazoles over the isomeric 1,2,4-triazoles, which tend to form under basic conditions.[8]

Caption: Proposed reaction mechanism for the synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole.

Experimental Protocol

This protocol describes the synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole on a laboratory scale.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Thiosemicarbazide | CH₅N₃S | 91.13 | 0.1 mol (9.11 g) | High purity is recommended. |

| Methoxyacetic Acid | C₃H₆O₃ | 90.08 | 0.1 mol (9.01 g) | |